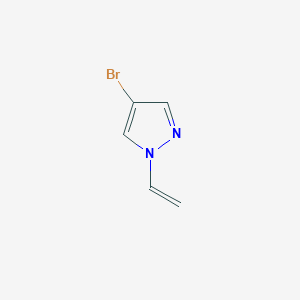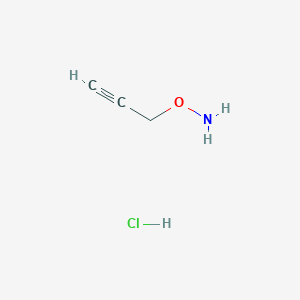
Ethyl 3-(benzylamino)-2-methylpropanoate
Overview
Description
Ethyl 3-(benzylamino)-2-methylpropanoate, also known as EBP, is a synthetic compound that is used in scientific research for various purposes. It is a colorless liquid with a sweet, fruity odor, and is soluble in water and ethanol. EBP is an important compound in organic synthesis, and its applications range from medicinal chemistry to biochemistry.
Scientific Research Applications
Synthesis of Proteinase Inhibitors
Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a variant of ethyl 3-(benzylamino)-2-methylpropanoate, has been used in the synthesis of potential proteinase inhibitors. The compound was prepared through a Reformatsky reaction and coupled with other components to create proteinase inhibitors (Angelastro et al., 1992).
Heterocycle Formation
Ethyl 3-aryl-2-bromopropanoates, closely related to this compound, have been utilized in creating heterocycles such as 5-R-benzyl-2-iminoselenazolidin-4-ones. These compounds are formed through reactions with selenourea, showcasing the versatility of this compound in heterocyclic chemistry (Obushak et al., 2004).
Cyclopropane Derivatives
Research shows that heating certain derivatives of this compound can lead to the formation of cyclopropane derivatives. This application is significant in the field of organic chemistry, particularly in synthesizing novel cyclopropane-containing compounds (Abe & Suehiro, 1982).
Sensing and Removals of Heavy Metals
Ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate, a related compound, has been incorporated into biocompatible macromolecular luminogens for detecting and removing heavy metals like Fe(III) and Cu(II). These applications demonstrate the potential of this compound derivatives in environmental and analytical chemistry (Dutta et al., 2020).
Biocatalytic Transesterification Reactions
A study focused on the regioselective acylation of primary hydroxyl groups in derivatives of this compound using acid anhydrides. This research highlights the potential of this compound in biocatalytic processes (Kumar et al., 2015).
Safety and Hazards
When handling Ethyl 3-(benzylamino)-2-methylpropanoate, it is recommended to use in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. It’s also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
ethyl 3-(benzylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWGPSWMIFWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543703 | |
| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99985-63-4 | |
| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














